(E)-1-(pyrimidin-5-yl)ethanone oxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(1-pyrimidin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-7-4-8-3-6/h2-4,10H,1H3/b9-5+ |
InChI Key |
DKVHIPXYJKCXOQ-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CN=C1 |
Canonical SMILES |
CC(=NO)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for E 1 Pyrimidin 5 Yl Ethanone Oxime and Analogues
Direct Oxime Formation via Condensation Reactions
The most direct and common method for synthesizing (E)-1-(pyrimidin-5-yl)ethanone oxime is through the condensation reaction of the corresponding ketone with hydroxylamine (B1172632) or its salts. wikipedia.org This reaction is a cornerstone of imine chemistry and can be finely tuned to optimize yield and purity. khanacademy.org
Reaction of Pyrimidin-5-yl Ethanones with Hydroxylamine or its Derivatives
The fundamental reaction involves the nucleophilic attack of hydroxylamine (NH₂OH) on the carbonyl carbon of 1-(pyrimidin-5-yl)ethanone. byjus.com This process typically utilizes hydroxylamine hydrochloride (NH₂OH·HCl) as a stable and readily available source of the reagent. mdpi.com The reaction proceeds to form a carbinolamine intermediate, which then dehydrates to yield the final oxime product. khanacademy.org The reaction is generally stereoselective, often yielding the thermodynamically more stable (E)-isomer. nih.gov For instance, the treatment of a pyrimidine (B1678525) aldehyde with hydroxylamine hydrochloride in ethanol has been shown to produce a mixture of E and Z oxime isomers. nih.gov
Influence of Catalysis (e.g., Base-Catalyzed Approaches) on Reaction Efficiency
The condensation reaction is often catalyzed by either an acid or a base to enhance its rate and efficiency. When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine, which is the active nucleophile. asianpubs.org Common bases used for this purpose include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and triethylamine. mdpi.comtandfonline.commdpi.com The base deprotonates the hydroxylammonium ion, increasing the concentration of the nucleophilic species and driving the reaction forward. Studies have demonstrated that the choice and stoichiometry of the base are crucial for optimizing the yield. asianpubs.org For example, in some preparations, using NaOH was found to be critical for achieving high yields. mdpi.com Microwave-assisted, base-catalyzed syntheses on solid supports like basic alumina have also been shown to dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net
Optimization of Reaction Parameters: Solvent Systems and Temperature Control
Optimizing reaction parameters such as the solvent and temperature is critical for maximizing the yield and purity of the desired oxime. Ethanol is a commonly employed solvent as it effectively dissolves both the ketone precursor and the hydroxylamine salt, facilitating the reaction. mdpi.comnih.gov The reaction is often performed at elevated temperatures, typically under reflux, to accelerate the rate of both the initial condensation and the subsequent dehydration step. mdpi.com
However, alternative conditions have been explored to create more efficient and environmentally friendly protocols. Solvent-free methods, such as grinding the reactants together at room temperature, have proven effective for the synthesis of various oximes. asianpubs.orgnih.gov This approach can lead to nearly quantitative yields in very short reaction times. nih.gov The selection of optimal conditions depends on the specific substrate and desired scale of the reaction.
Table 1: Influence of Reaction Parameters on Oxime Synthesis
| Parameter | Condition | Effect on Reaction | Source(s) |
| Catalyst | Base (e.g., NaOH, Na₂CO₃) | Neutralizes HCl salt, liberating free hydroxylamine nucleophile; increases reaction rate and yield. | mdpi.comasianpubs.orgmdpi.com |
| Solvent | Ethanol | Good solubility for reactants; allows for heating under reflux. | mdpi.comnih.gov |
| Water | Used in "green chemistry" approaches. | tandfonline.com | |
| Solvent-Free (Grinding) | Reduces environmental impact; can lead to very high yields and short reaction times. | nih.gov | |
| Temperature | Room Temperature | Sufficient for some high-reactivity substrates, especially with grinding methods. | asianpubs.org |
| Reflux (Elevated) | Increases reaction rate, particularly for less reactive ketones and the dehydration step. | mdpi.com |
Preparation via Functional Group Interconversions on Pyrimidine Derivatives
An alternative strategy to direct oximation involves the synthesis of the pyrimidine ketone precursor itself. This can be achieved either by building the pyrimidine ring with the ethanone (B97240) moiety already incorporated or by modifying a pre-existing pyrimidine ring.
Synthesis of Pyrimidine-Bearing Ketones as Precursors
The pyrimidine ring system is frequently synthesized through the cyclization of β-dicarbonyl compounds with reagents bearing an N-C-N moiety, such as amidines, urea, or guanidine. researchgate.netwikipedia.org To produce a pyrimidin-5-yl ketone, a suitably substituted 1,3,5-triketone or a related precursor is required, though these can be difficult to access. clockss.org
More contemporary methods offer versatile routes to pyrimidine-bearing ketones. These include:
Three-component coupling reactions: A ZnCl₂-catalyzed reaction of methyl ketone derivatives, triethyl orthoformate, and ammonium acetate can yield 4,5-disubstituted pyrimidines. organic-chemistry.org
Copper-catalyzed cyclization: A reaction between ketones and nitriles under basic conditions, catalyzed by copper, provides a general and economical route to diversely functionalized pyrimidines. mdpi.com
[3+3] Annulation: The reaction of amidines with α,β-unsaturated ketones can form a dihydropyrimidine intermediate, which is then oxidized to the pyrimidine. rsc.org
These methods provide access to the necessary 1-(pyrimidin-5-yl)ethanone precursor, which can then undergo the condensation reaction described in section 2.1.
Table 2: Selected Methods for Synthesizing Pyrimidine Ketone Precursors
| Method | Reactants | Key Features | Source(s) |
| Classical Cyclization | β-dicarbonyl compound + Amidine/Urea | Fundamental and widely used method for pyrimidine ring formation. | researchgate.netwikipedia.org |
| Copper-Catalyzed Cyclization | Ketone + Nitrile | Economical and general method with broad functional group tolerance. | mdpi.com |
| [3+3] Annulation | Amidine + α,β-Unsaturated Ketone | Metal-free approach involving a visible-light-enabled photo-oxidation step. | rsc.org |
| Three-Component Coupling | Methyl Ketone + Triethyl Orthoformate + Ammonium Acetate | Single-step synthesis catalyzed by ZnCl₂. | organic-chemistry.org |
Modification of Existing Pyrimidine Rings to Introduce the Ethanone Moiety
Introducing an ethanone group onto a pre-formed pyrimidine ring is a powerful strategy that falls under the category of functional group interconversion. One effective method involves the use of a pyrimidinecarbonitrile as an intermediate. The cyano group at the 5-position of the pyrimidine ring can react with an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide), to afford the corresponding pyrimidinyl ethyl ketone in good yield. clockss.org
Another approach involves the modification of an existing alkyl group on the pyrimidine ring. For example, an active methyl group on a pyrimidine ring can be nitrosated using reagents like isoamyl nitrite in the presence of a strong base (e.g., KNH₂) to give a pyrimidine aldoxime. clockss.org This aldoxime can then be further converted into the corresponding ketone, providing an indirect route to the desired precursor.
Stereoselective Synthesis and Control of (E)-Configuration
The geometric configuration of oximes plays a crucial role in their chemical and biological properties. For 1-(pyrimidin-5-yl)ethanone oxime, the desired (E)-isomer is often obtained alongside the (Z)-isomer in classical oximation reactions. Therefore, methods to control and isolate the (E)-configuration are of paramount importance.
A common route to obtaining the oxime is the reaction of the parent ketone, 1-(pyrimidin-5-yl)ethanone, with hydroxylamine hydrochloride. The stereoselectivity of this reaction is often dependent on factors such as the reaction conditions and the steric hindrance of the substituents on the ketone.
A robust method for isolating the (E)-isomer involves the treatment of a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions. This process leads to the precipitation of the thermodynamically more stable (E)-isomer as an immonium complex. Subsequent neutralization of this salt with a mild base regenerates the pure (E)-oxime. For instance, dissolving an E/Z mixture of an aryl alkyl oxime in an anhydrous organic solvent and treating it with anhydrous HCl or BF₃ can lead to the selective precipitation of the (E)-isomer as its hydrochloride or BF₃ complex. This complex can then be neutralized with a base like sodium carbonate or sodium bicarbonate to yield the (E)-oxime with high purity.
| Reactant | Reagents | Product | Key Outcome |
| (E/Z)-1-(pyrimidin-5-yl)ethanone oxime | 1. Anhydrous Acid (e.g., HCl, BF₃) in organic solvent2. Aqueous Base (e.g., Na₂CO₃, NaHCO₃) | This compound | Isolation of the pure (E)-isomer |
This table illustrates a general method for the stereoselective isolation of (E)-oximes.
Synthesis of O-Substituted this compound Derivatives
The functionalization of the hydroxyl group of this compound to form O-ethers and O-esters introduces a wide range of chemical diversity and allows for the fine-tuning of the molecule's properties.
Formation of O-Ethers and O-Esters
O-Ethers: The synthesis of O-ether derivatives is typically achieved through the O-alkylation of the parent oxime. This reaction involves the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being frequently used.
A general procedure involves stirring the (E)-oxime with a base in a suitable solvent, followed by the addition of the alkylating agent. The reaction mixture is typically stirred at room temperature or heated to achieve completion.
O-Esters: O-acylation is the standard method for the preparation of O-ester derivatives of this compound. This can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. Pyridine is a commonly used base and can also serve as the solvent for the reaction.
The reaction of the (E)-oxime with an acid chloride or anhydride in pyridine at room temperature or with gentle heating typically affords the corresponding O-acyl oxime in good yield.
| Derivative Type | Reactants | Reagents | General Conditions |
| O-Ether | This compound, Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO), Room temperature or heating |
| O-Ester | This compound, Acid chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Pyridine as solvent, Room temperature or gentle heating |
This table provides a summary of general synthetic conditions for O-ether and O-ester formation.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the precise mapping of the molecular framework of (E)-1-(pyrimidin-5-yl)ethanone oxime.
The ¹H NMR spectrum provides characteristic signals for the distinct protons within the molecule. The pyrimidine (B1678525) ring protons are observed in the aromatic region of the spectrum, typically at high chemical shift values due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C2 position is expected to appear as a singlet at the lowest field among the ring protons, while the protons at the C4 and C6 positions would also appear as a singlet.
A key diagnostic signal in the spectrum is that of the oxime hydroxyl proton (-N-OH). This proton typically appears as a sharp singlet at a very downfield chemical shift, often exceeding 10 ppm, a characteristic feature for oximes. rsc.orgnih.gov The methyl group protons (CH₃) attached to the imine carbon appear as a distinct singlet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data are estimated based on typical values for pyrimidine and oxime moieties in DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (pyrimidine) | ~9.2 | Singlet |
| H-4, H-6 (pyrimidine) | ~8.8 | Singlet |
| N-OH (oxime) | >11.0 | Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are found in the downfield region, with those directly bonded to nitrogen (C2, C4, C6) exhibiting the largest chemical shifts. The C5 carbon, being further from the direct influence of the ring nitrogens but attached to the ethanone (B97240) oxime group, will have a distinct chemical shift.
The imine carbon (C=N) of the oxime functional group is a key feature in the ¹³C NMR spectrum, typically resonating in the 145-160 ppm range. The methyl carbon (CH₃) gives a signal in the highly shielded, upfield region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on typical values for pyrimidine and oxime moieties in DMSO-d₆.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (pyrimidine) | ~158 |
| C-4, C-6 (pyrimidine) | ~155 |
| C-5 (pyrimidine) | ~125 |
| C=N (imine) | ~150 |
The stereochemistry about the carbon-nitrogen double bond (C=N) is crucial for defining the compound as the (E)-isomer. This is unambiguously determined using two-dimensional NMR experiments, particularly Nuclear Overhauser Effect (NOE) spectroscopy. For the (E)-isomer, the methyl group and the pyrimidine ring are on the same side of the C=N bond, while the hydroxyl group is on the opposite side.
An NOE experiment would reveal a spatial correlation (through-space interaction) between the protons of the methyl group and the ortho-protons of the pyrimidine ring (H-4 and H-6). Conversely, no NOE would be observed between the methyl protons and the oxime's hydroxyl proton. The presence of an NOE between the methyl and hydroxyl protons would be indicative of the (Z)-isomer, thus its absence confirms the (E)-configuration. researchgate.net In solution, it is possible for both isomers to exist in equilibrium, which would be observable as two distinct sets of signals in the NMR spectra. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to gain insight into its structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For this compound, the molecular formula is C₆H₇N₃O. HRMS can distinguish the exact mass of this formula from other combinations of atoms that might have the same nominal mass. osti.govuv.mx This technique is definitive in confirming the molecular formula.
Table 3: Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N₃O |
| Nominal Mass | 137 Da |
| Calculated Exact Mass ([M]⁺) | 137.05891 Da |
In mass spectrometry, the molecule is ionized and breaks apart into characteristic fragments. The analysis of this fragmentation pattern provides corroborating evidence for the proposed structure. While a detailed experimental spectrum is required for definitive analysis, a plausible fragmentation pathway can be proposed based on the known behavior of aromatic ketoximes and pyrimidine derivatives. miamioh.eduresearchgate.net
The molecular ion peak (M⁺) at m/z 137 is expected to be observed. A common and significant fragmentation pathway for ketones is α-cleavage (cleavage of the bond adjacent to the C=N group). miamioh.edu This would lead to the loss of a methyl radical (•CH₃) to produce a stable acylium-type ion. Other potential fragmentations include the loss of a hydroxyl radical (•OH) and cleavages involving the pyrimidine ring, such as the loss of hydrogen cyanide (HCN). researchgate.net
Table 4: Plausible Mass Spectrometry Fragments
| m/z | Proposed Ion Structure / Identity | Neutral Loss |
|---|---|---|
| 137 | [C₆H₇N₃O]⁺ (Molecular Ion) | - |
| 122 | [M - CH₃]⁺ | •CH₃ |
| 120 | [M - OH]⁺ | •OH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of this compound. By analyzing the absorption of infrared radiation, it is possible to identify the functional groups present in the molecule and to probe the intermolecular forces, such as hydrogen bonding. The IR spectrum provides a molecular fingerprint, revealing characteristic vibrational modes of the constituent oxime and pyrimidine moieties.
The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its functional groups. While the complete spectral data for this specific compound is not extensively published, the characteristic bands can be assigned based on data from analogous structures and established group frequency correlations. researchgate.netresearchgate.netphyschemres.org
The oxime group (-C=N-OH) presents several key vibrational modes. The O-H stretching vibration typically appears as a broad band in the region of 3100-3600 cm⁻¹, with its position and width being highly sensitive to hydrogen bonding. researchgate.net For similar oxime compounds, this O-H stretching band has been observed around 3182 cm⁻¹. researchgate.net The C=N stretching vibration is another important diagnostic peak for the oxime group, generally found in the 1600-1690 cm⁻¹ range. researchgate.netresearchgate.net In compounds with similar structures, such as (E)-1-(4-aminophenyl)ethanone oxime, this band appears between 1604-1627 cm⁻¹. researchgate.net The N-O stretching vibration is typically weaker and is observed at lower wavenumbers.
The pyrimidine moiety , an aromatic heterocycle, also displays a set of characteristic absorption bands. The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region. physchemres.org The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring result in a series of bands in the fingerprint region, generally between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net These bands are often sharp and can be used to confirm the presence of the pyrimidine ring system. Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the complex pattern of absorptions at lower frequencies.
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) | Intensity/Description |
| O-H Stretching | Oxime (-OH) | ~3100 - 3400 | Broad, Medium-Strong (Indicative of H-bonding) |
| Aromatic C-H Stretching | Pyrimidine Ring | ~3030 - 3080 | Sharp, Weak-Medium |
| C=N Stretching | Oxime (-C=N) | ~1600 - 1690 | Medium, Sharp |
| Ring C=C and C=N Stretching | Pyrimidine Ring | ~1400 - 1600 | Multiple bands, Medium-Strong |
| N-O Stretching | Oxime (-N-O) | ~930 - 960 | Weak-Medium |
| Aromatic C-H Out-of-Plane Bending | Pyrimidine Ring | ~700 - 900 | Strong |
IR spectroscopy is particularly effective for detecting and characterizing hydrogen bonding, as these interactions significantly influence the vibrational frequencies of the involved functional groups, most notably the O-H group of the oxime. nih.gov
The primary indicator of hydrogen bonding in this compound is the position and shape of the O-H stretching band. youtube.com In the absence of hydrogen bonding, a free hydroxyl group typically shows a sharp and relatively weak absorption band around 3580-3650 cm⁻¹. ripublication.com However, in the condensed phase (solid or concentrated solution), the O-H group of the oxime can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This leads to the formation of intermolecular O-H···N hydrogen bonds. researchgate.net
The formation of these hydrogen bonds causes a significant shift of the O-H stretching frequency to a lower wavenumber (a red shift) and a pronounced broadening of the absorption band. ripublication.com For this compound, this typically results in a broad, intense band appearing in the 3100-3400 cm⁻¹ region. researchgate.net The broadness of the band is due to the existence of a distribution of hydrogen bond lengths and strengths within the sample.
Hydrogen bonding can also induce smaller shifts in the vibrational modes of the acceptor group. The C=N and C=C stretching vibrations of the pyrimidine ring may shift to slightly higher frequencies (a blue shift) upon participating in hydrogen bonding, as the interaction can alter the electron density distribution within the ring system. researchgate.netnih.gov
The table below outlines the spectroscopic evidence used to characterize hydrogen bonding in this compound.
| Spectroscopic Feature | Observation | Interpretation |
| Position of O-H Stretching Band | Appears at a lower frequency (~3100-3400 cm⁻¹) | The O-H bond is weakened due to its involvement as a donor in an O-H···N hydrogen bond. |
| Shape of O-H Stretching Band | Significantly broadened | A wide range of hydrogen bond distances and angles exists in the sample, leading to a continuum of vibrational energies. |
| Concentration Dependence (in solution) | The intensity of the broad H-bonded O-H band decreases upon dilution, while a sharp "free" O-H band may appear at a higher frequency (~3600 cm⁻¹). | Intermolecular hydrogen bonding is a concentration-dependent equilibrium. Dilution shifts the equilibrium away from the hydrogen-bonded aggregates toward free, non-associated molecules. youtube.com |
| Shift in Pyrimidine Ring Vibrations | Minor shifts (typically to higher frequency) in the C=C and C=N ring stretching modes. | The nitrogen atom of the pyrimidine ring acts as a hydrogen bond acceptor, which perturbs the electronic structure and vibrational modes of the ring. researchgate.netnih.gov |
Based on a thorough review of available scientific literature, specific experimental crystallographic data for the compound This compound is not available in the public domain. Detailed single-crystal X-ray diffraction studies, which are necessary to determine parameters such as the crystal system, space group, unit cell dimensions, precise bond lengths, bond angles, and supramolecular interactions, have not been published for this specific molecule.
The stringent requirements for scientific accuracy and the focus solely on "this compound" preclude the substitution of data from analogous compounds. While crystallographic information exists for structurally related molecules like (E)-1-(4-Aminophenyl)ethanone oxime and (E)-1-(Pyridin-2-yl)ethanone oxime, using this data would not accurately represent the solid-state architecture of the target compound and would be scientifically inappropriate.
Therefore, it is not possible to provide a detailed and accurate article on the crystallographic studies of "this compound" that adheres to the requested outline.
Crystallographic Studies and Solid State Architecture
Supramolecular Assemblies and Intermolecular Interactions.
Crystal Packing Motifs and Stabilization Mechanisms
As of the latest available data, detailed crystallographic studies, including single-crystal X-ray diffraction analysis, for the specific compound (E)-1-(pyrimidin-5-yl)ethanone oxime have not been reported in publicly accessible scientific literature or structural databases. Consequently, a definitive analysis of its crystal packing motifs and the specific intermolecular interactions that govern its solid-state architecture cannot be provided at this time.
The determination of a crystal structure is an empirical process that requires the successful growth of single crystals of the compound, followed by experimental analysis. Without such a study, any description of the molecular arrangement in the solid state, including hydrogen bonding patterns, π-stacking interactions, and other non-covalent forces, would be purely speculative.
For context, crystallographic analyses of related heterocyclic oximes often reveal intricate networks of intermolecular interactions that stabilize the crystal lattice. Typically, the oxime functional group is a potent hydrogen bond donor (O-H) and acceptor (N). The nitrogen atoms within the pyrimidine (B1678525) ring are also expected to act as hydrogen bond acceptors. Therefore, it is plausible that the crystal structure of this compound, if determined, would feature hydrogen bonds, potentially leading to the formation of common supramolecular synthons like dimers or chains.
Furthermore, the aromatic pyrimidine ring could participate in π-π stacking or C-H···π interactions, which are common stabilizing forces in the crystal packing of aromatic organic compounds. The specific geometry and nature of these interactions, however, remain unknown without experimental data.
Researchers seeking to understand the solid-state properties of this compound would need to perform a crystal structure determination. Until such data becomes available, a detailed and accurate description of its crystal packing and stabilization mechanisms is not possible.
Reactivity and Chemical Transformations of E 1 Pyrimidin 5 Yl Ethanone Oxime
Reactions Involving the Oxime Functionality
The oxime group (C=N-OH) is a versatile functional handle that can undergo a range of reactions, including bond fragmentation, functionalization at its constituent atoms, and redox transformations.
The nitrogen-oxygen (N-O) bond in oximes is relatively weak and susceptible to cleavage under various conditions, leading to the formation of reactive intermediates. mdpi.comnih.gov This fragmentation is a key step in many reactions of oximes.
Reductive Cleavage: The N-O bond can be cleaved reductively to yield imines, which can be subsequently hydrolyzed to ketones or further reduced to amines. While specific studies on (E)-1-(pyrimidin-5-yl)ethanone oxime are not prevalent, analogous oximes can be reduced using various reagents.
Oxidative Cleavage: Oxidative cleavage of the N-O bond can also occur, often leading to the regeneration of the parent carbonyl compound.
Photochemical Cleavage: For some oxime esters, homolytic cleavage of the N-O bond can be induced by UV light, generating aroyloxyl or sulfonyloxyl radicals. nih.gov This pathway is particularly relevant for derivatives of oximes and suggests that this compound could be functionalized to enable photochemical N-O bond fragmentation.
A common fragmentation pathway for oximes under mass spectrometry conditions is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the oxime nitrogen, followed by β-cleavage. nih.gov Although not a synthetic reaction in the traditional sense, it provides insight into the intrinsic fragmentation patterns of the molecule.
Table 1: General Conditions for N-O Bond Fragmentation in Oximes
| Fragmentation Type | Reagents/Conditions | Products |
| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C), Dissolving Metal Reduction (e.g., Na, EtOH) | Imines, Amines |
| Oxidative Cleavage | Strong Oxidizing Agents | Ketones |
| Photochemical Cleavage | UV light (for oxime esters) | Radicals, Ketones |
The carbon, nitrogen, and oxygen atoms of the oxime group in this compound are all potential sites for functionalization.
O-Functionalization: The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These derivatives often exhibit different reactivity compared to the parent oxime and are important intermediates in various synthetic transformations. For instance, O-acylation can facilitate the Beckmann rearrangement.
N-Functionalization: While less common, the nitrogen atom can also be functionalized. For example, reaction with electrophiles can lead to the formation of nitrones.
C-Functionalization: The carbon atom of the oxime is electrophilic and can be attacked by nucleophiles, particularly after activation of the hydroxyl group.
Reduction: The oxime functionality can be reduced to either a hydroxylamine (B1172632) or a primary amine, depending on the reaction conditions and the reducing agent employed. For the synthesis of primary amines, catalytic hydrogenation or reduction with metal hydrides are common methods.
Oxidation: Oxidation of ketoximes can lead to the corresponding ketone. Furthermore, under certain oxidative conditions, oximes can be converted into other nitrogen-containing functional groups. The pyrimidine (B1678525) ring itself is generally resistant to oxidation under mild conditions that would transform the oxime group.
Rearrangement Reactions
Rearrangement reactions of oximes are powerful tools for the synthesis of nitrogen-containing compounds, with the Beckmann rearrangement being the most prominent example.
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgorganicreactions.orgorganic-chemistry.orgchemtube3d.com For this compound, this rearrangement would involve the migration of either the pyrimidin-5-yl group or the methyl group to the nitrogen atom.
The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime. The group that is anti-periplanar to the hydroxyl group is the one that migrates. In this compound, the pyrimidin-5-yl group is anti to the hydroxyl group. Therefore, the expected major product of the Beckmann rearrangement would be N-(pyrimidin-5-yl)acetamide, resulting from the migration of the pyrimidin-5-yl group. The alternative product, 5-acetylaminopyrimidine, would be formed from the migration of the methyl group if the (Z)-isomer were present.
The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org Milder conditions using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in DMF have also been developed. ias.ac.in
Table 2: Expected Products of the Beckmann Rearrangement of this compound
| Migrating Group | Product |
| Pyrimidin-5-yl | N-(Pyrimidin-5-yl)acetamide |
| Methyl (from potential Z-isomer) | 5-Acetylaminopyrimidine |
The photochemistry of pyrimidine derivatives and oximes suggests potential for photocatalyzed reactions of this compound. Irradiation of pyrimidine N-oxides, for instance, can lead to rearrangements. wur.nlresearchgate.net While the target molecule is not an N-oxide, the pyrimidine ring can influence its photochemical behavior.
Photochemical conditions can induce (E)/(Z) isomerization around the C=N double bond of the oxime. This isomerization is significant because it can alter the regioselectivity of subsequent reactions like the Beckmann rearrangement. If the (E)-isomer is converted to the (Z)-isomer under photochemical conditions, the methyl group would then be positioned to migrate in a subsequent Beckmann rearrangement.
Direct photochemical rearrangements of the pyrimidine ring itself are also known, such as the formation of 1,3-diazabicyclo[2.2.0]hex-5-en-2-ones from pyrimidin-2(1H)-ones. rsc.org While the electronic structure of this compound is different, the potential for photoinduced rearrangements involving the pyrimidine nucleus should be considered, potentially leading to novel heterocyclic structures. Research on the photophysical deactivation mechanisms of pyrimidine analogues provides a basis for understanding these potential pathways. mdpi.com
Cycloaddition Reactions
While specific examples of cycloaddition reactions involving this compound are not extensively documented in publicly available literature, the oxime functionality, in general, is a well-established precursor for 1,3-dipolar cycloaddition reactions. This typically proceeds through the in-situ generation of a nitrile oxide intermediate. The nitrile oxide can then react with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively.
The general transformation can be depicted as follows:

In the context of this compound, the corresponding pyrimidin-5-yl-acetonitrile oxide would be the key intermediate. Its reaction with a generic alkene (dipolarophile) would be expected to yield a 3-(pyrimidin-5-yl)-substituted isoxazoline (B3343090). The regioselectivity and stereoselectivity of such cycloadditions are influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile.
Generation and Reactivity of Oxime Radicals
The N-O bond in oximes can be homolytically cleaved to generate highly reactive oxime radicals. These radicals are versatile intermediates in a variety of synthetic transformations, including intramolecular cyclizations and intermolecular additions. nih.govbeilstein-journals.org The generation of the this compound radical can be achieved through various methods, such as photolysis or by using single electron transfer reagents. nih.govbeilstein-journals.orgresearchgate.netrsc.org
Intramolecular Cyclization Reactions
Once generated, the oxime radical derived from a suitably substituted this compound can undergo intramolecular cyclization. nih.gov This process is a powerful method for the construction of fused heterocyclic systems. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length and nature of the tether connecting the oxime radical to a radical acceptor moiety within the same molecule. 5-exo-trig cyclizations are generally favored, leading to the formation of five-membered rings.
For instance, if an alkenyl group is present at an appropriate position on the pyrimidine ring or a substituent, the oxime radical could add to the double bond, leading to a cyclic carbon-centered radical. Subsequent trapping of this radical would afford a fused or spirocyclic isoxazoline derivative.
Intermolecular Addition Reactions
The this compound radical can also participate in intermolecular addition reactions, particularly with electron-rich or electron-deficient alkenes. nih.govpressbooks.pub This reaction pathway allows for the formation of new carbon-carbon and carbon-oxygen or carbon-nitrogen bonds. The persistent radical effect can play a role in these reactions, where a more stable radical (the iminyl radical) selectively couples with a transient radical generated from the addition of another radical species to an alkene. nih.gov
A general representation of an intermolecular addition of an oxime radical to an alkene is shown below:

The resulting product would be a more complex oxime ether, which could be further elaborated to access a variety of functionalized molecules.
Transformations Leading to Novel Heterocyclic Systems
This compound serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve the participation of the oxime nitrogen and oxygen atoms in cyclization reactions, leading to the formation of new rings annulated to the pyrimidine core.
One notable example is the synthesis of isoxazolo[5,4-d]pyrimidines . These compounds can be prepared from substituted oximes. semanticscholar.org The synthesis typically involves the conversion of the oxime to an N-hydroxyimidoyl chloride, which then undergoes cyclization with a suitable partner to form the fused isoxazole ring. semanticscholar.org The resulting isoxazolo[5,4-d]pyrimidine scaffold is of interest in medicinal chemistry. nih.govnih.govmdpi.comresearchgate.net
Another important class of fused heterocycles that can potentially be accessed from pyrimidinyl precursors are pyrazolo[1,5-a]pyrimidines . researchgate.netnih.govias.ac.inrsc.org While the direct conversion of this compound to this scaffold is not explicitly detailed, related pyrimidine derivatives are key starting materials. These syntheses often proceed through condensation reactions of aminopyrazoles with β-dicarbonyl compounds or their equivalents, where an oxime or imine intermediate can be involved. nih.gov
The following table summarizes some of the potential heterocyclic systems that can be derived from this compound and related precursors.
| Starting Material/Intermediate | Reagent/Condition | Resulting Heterocyclic System |
| This compound | Alkene, Oxidizing Agent | 3-(Pyrimidin-5-yl)isoxazoline |
| This compound | Alkyne, Oxidizing Agent | 3-(Pyrimidin-5-yl)isoxazole |
| Substituted this compound | Radical Initiator | Fused/Spirocyclic Isoxazoline |
| This compound radical | Alkene | Adduct (Oxime Ether) |
| Pyrimidinyl Oxime Derivative | N-Chlorosuccinimide, Base | Isoxazolo[5,4-d]pyrimidine |
| Pyrimidine Derivative | Aminopyrazole | Pyrazolo[1,5-a]pyrimidine |
Coordination Chemistry and Ligand Properties
(E)-1-(Pyrimidin-5-yl)ethanone Oxime as a Ligand in Metal Complexes
This compound is a molecule with significant potential as a chelating agent in coordination chemistry. Its structure incorporates multiple donor sites: the nitrogen atom of the oxime group, the oxygen atom of the oxime's hydroxyl group, and the two nitrogen atoms (at positions 1 and 3) of the pyrimidine (B1678525) ring. This plurality of donor atoms allows the molecule to act as a versatile ligand, capable of forming stable complexes with a variety of transition metal ions.
The coordination chemistry of analogous pyridyl oximes has been extensively studied, demonstrating their ability to form mononuclear and polynuclear complexes with interesting magnetic and catalytic properties. mdpi.comresearchgate.net Like its pyridyl counterparts, this compound can coordinate to metal centers either as a neutral molecule or as a deprotonated oximato anion. The acidity of the oxime's hydroxyl group is significantly increased upon coordination to a metal ion, facilitating its deprotonation and the formation of anionic oximato complexes. mdpi.com The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows this ligand to bind effectively to a wide range of metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.
Coordination Modes and Chelation Behavior
The multifunctionality of this compound allows for several possible coordination modes and chelation behaviors, largely dictated by the interplay between the oxime group and the pyrimidine ring.
Ambidentate Nature of the Oxime Group (N-coordination vs. O-coordination)
The oxime group (>C=N-OH) is inherently ambidentate, meaning it can coordinate to a metal center through either its nitrogen or oxygen atom. nih.gov In its neutral form, coordination typically occurs through the nitrogen atom, which is a better donor. at.uaresearchgate.net When the oxime is deprotonated to form the oximato group (>C=N-O⁻), both nitrogen and oxygen become potential coordination sites. While N-coordination remains common, O-coordination is also observed, particularly when the oxygen atom acts as a bridge between two metal centers. researchgate.net The preference for N- or O-coordination can be influenced by several factors, including the nature of the metal ion, the steric environment, and the electronic properties of the rest of the ligand. In many chelated structures involving heterocyclic oximes, the nitrogen atom of the oxime group is the primary coordination site. nih.gov
Table 1: General Coordination Modes of the Oxime Group
| Form | Coordination Atom | Mode | Commonality |
|---|---|---|---|
| Neutral Oxime (>C=N-OH) | Nitrogen | Monodentate | Most common for neutral form |
| Deprotonated Oximato (>C=N-O⁻) | Nitrogen | Monodentate / Chelating | Very common |
| Deprotonated Oximato (>C=N-O⁻) | Oxygen | Monodentate | Less common |
Role of the Pyrimidine Nitrogen in Chelation
The nitrogen atoms of the pyrimidine ring play a crucial role in the chelation behavior of the ligand. In analogous 2-pyridyl oximes, the pyridine nitrogen and the oxime nitrogen work in concert to form a stable five-membered chelate ring with the metal ion. mdpi.com This five-membered ring is entropically and sterically favorable, leading to highly stable complexes.
For this compound, the situation is different due to the 5-position of the ethanone (B97240) oxime substituent. Chelation would require the involvement of one of the pyrimidine ring nitrogens (N1 or N3) along with the oxime nitrogen. This arrangement would result in the formation of a larger, six-membered chelate ring. While six-membered rings are also stable, five-membered rings are often thermodynamically preferred. The geometry of the pyrimidine ring and the rotational freedom around the C5-C(ethanone) bond will determine the feasibility of forming a stable six-membered chelate. It is also possible for the ligand to act as a bridging ligand, where the oxime group coordinates to one metal center and a pyrimidine nitrogen coordinates to another, leading to the formation of coordination polymers or polynuclear complexes. nih.gov Studies on other pyrimidine-based ligands have shown that both N1 and N3 can participate in coordination, often in a bidentate or bridging fashion. mdpi.org
Synthesis and Structural Characterization of Metal-Oxime Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for other heterocyclic oximes. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) can be adjusted to control the final product.
Complexes with Transition Metal Ions (e.g., Copper, Nickel, Cobalt, Manganese)
Transition metal ions like copper(II), nickel(II), cobalt(II), and manganese(II) are known to form stable complexes with pyridyl oximes, and similar reactivity is expected with pyrimidinyl oximes.
Copper(II) Complexes: Copper(II) complexes with pyridyl oximes often exhibit square planar or distorted square pyramidal geometries. researchgate.net The ligand typically acts as a bidentate N,N-donor, forming complexes with a 1:2 metal-to-ligand ratio.
Nickel(II) Complexes: Nickel(II) can form octahedral, square planar, or tetrahedral complexes depending on the ligand field. With pyridyl oximes, octahedral [NiL₂X₂] or square planar [NiL₂] complexes are common, where the ligand coordinates in a bidentate fashion. researchgate.net
Cobalt(II)/(III) Complexes: Cobalt(II) readily forms complexes with pyridyl-oxime ligands, often with a distorted octahedral geometry. mdpi.com In some cases, the Co(II) center can be oxidized to Co(III) during the reaction, particularly in the presence of air. nih.govnih.gov These complexes have been investigated for their catalytic activity in polymerization reactions. mdpi.com
Manganese(II)/(III) Complexes: Manganese forms complexes in various oxidation states. With 2-amino-pyrimidine derivatives, Mn(II) has been shown to coordinate in a bidentate fashion involving an amino nitrogen and a pyrimidine ring nitrogen. mdpi.org Given the oxime's coordinating ability, manganese complexes with this compound could feature various geometries and nuclearities.
Determination of Coordination Geometry and Stoichiometry
The coordination geometry and stoichiometry of metal complexes formed with this compound would be determined using techniques such as single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods (IR, UV-Vis). Based on analogous systems, a 1:2 metal-to-ligand stoichiometry is frequently observed, leading to complexes of the general formula [M(L)₂X₂] or [M(L)₂]ⁿ⁺, where L is the oxime ligand and X is an ancillary ligand like a halide or solvent molecule.
The expected coordination geometries are typically octahedral for Co(II), Ni(II), and Mn(II), and square planar or distorted octahedral/square pyramidal for Cu(II). nih.govresearchgate.netnih.gov The specific geometry is a result of the metal ion's electronic configuration, the ligand's steric bulk, and the nature of any counter-ions or solvent molecules involved in coordination.
Table 2: Representative Complexes of Transition Metals with Analogous Pyridyl Oxime Ligands
| Metal Ion | Ligand | Formula | Stoichiometry (M:L) | Coordination Geometry |
|---|---|---|---|---|
| Cobalt(II) | 6-methylpyridine-2-aldoxime | [Co(L)₂Cl₂] | 1:2 | Distorted Octahedral mdpi.com |
| Nickel(II) | Pyridine-2-amidoxime | [Ni(L)₂(NO₃)₂] | 1:2 | Octahedral researchgate.net |
| Copper(II) | 3-methyl-2,6-diphenylpiperidin-4-one oxime | [Cu(L)₂Cl₂] | 1:2 | Octahedral researchgate.net |
Formation of Polynuclear Complexes and Coordination Polymers
The molecular structure of this compound, featuring a pyrimidine ring and an oxime moiety, presents multiple coordination sites, making it a promising candidate for the construction of polynuclear complexes and coordination polymers. The nitrogen atoms of the pyrimidine ring and the nitrogen and oxygen atoms of the oxime group can all potentially bind to metal centers. This multi-dentate character allows the ligand to bridge multiple metal ions, leading to the formation of extended structures.
Studies on analogous 2-pyridyl oximes have demonstrated their efficacy in forming a variety of polynuclear clusters and one-, two-, and even three-dimensional coordination polymers. mdpi.comnih.govrsc.orgrsc.org For instance, the combination of 2-pyridyl oximes with carboxylate linkers has yielded a range of coordination polymers with diverse topologies and properties. mdpi.comnih.gov It is conceivable that this compound could act in a similar fashion, with the pyrimidine nitrogen atoms providing additional bridging capabilities compared to their pyridyl counterparts. The potential bridging modes of the deprotonated oximato group are also crucial in the formation of these extended networks.
Table 1: Representative Examples of Coordination Polymers Formed with Analogous 2-Pyridyl Oxime Ligands
| Ligand | Metal Ion | Ancillary Ligand | Dimensionality | Reference |
| Pyridine-2-amidoxime | Zn(II) | 1,2,4,5-benzenetetracarboxylic acid | 3D (MOF) | mdpi.comnih.gov |
| 2-Methyl pyridyl ketoxime | Cu(II) | 1,2,4,5-benzenetetracarboxylic acid | 3D (MOF) | mdpi.comnih.gov |
| Pyridine-2-amidoxime | Mn(II) | 2,5-dihydroxyterephthalic acid | 1D | rsc.org |
| 2-Methyl pyridyl ketoxime | Zn(II) | 2-hydroxyterephthalic acid | 1D | rsc.org |
Note: This table presents data for analogous compounds to illustrate the potential of this compound in forming coordination polymers, as direct studies on this specific ligand are not currently available.
Metal-Mediated Reactivity of Coordinated this compound
The coordination of an oxime ligand to a metal center can significantly alter its reactivity. mdpi.com The metal ion can act as a Lewis acid, influencing the electronic properties of the ligand and facilitating various transformations. mdpi.com
Influence of Metal Center on Oxime Acidity and Functionalization
Upon coordination to a metal ion, the acidity of the oxime's hydroxyl group is expected to increase substantially. mdpi.com This is a well-documented phenomenon in the coordination chemistry of oximes. mdpi.com The electron-withdrawing effect of the metal center polarizes the N-O-H bond, facilitating the deprotonation of the oxime to form an oximato ligand. The extent of this pKa shift is dependent on the nature of the metal ion, including its charge, size, and Lewis acidity.
This enhanced acidity is a critical factor in the functionalization of the oxime. The deprotonated oximato group is a more potent nucleophile, which can then participate in various reactions, such as alkylation or acylation at the oxygen atom. Furthermore, the metal center can serve as a template, directing the course of subsequent reactions and enabling the synthesis of complex molecular architectures that would be difficult to achieve through conventional organic synthesis. nih.gov
Mechanistic Insights into Metal-Assisted Transformations
The coordinated this compound can undergo a variety of metal-assisted transformations. The oxime group itself has multiple reactive sites, including the carbon, nitrogen, and oxygen atoms, which can be targets for nucleophilic or electrophilic attack. mdpi.com Metal coordination can activate the ligand towards these reactions.
Mechanistic studies on related systems have elucidated several pathways for metal-assisted transformations of oximes. These include:
Beckmann Rearrangement: Metal ions can catalyze the rearrangement of ketoximes to amides.
Redox Reactions: The metal center can participate in redox reactions with the oxime ligand, leading to its oxidation or reduction.
Ligand Coupling Reactions: Two or more coordinated oxime ligands can react with each other, sometimes leading to the formation of new heterocyclic systems. mdpi.com
Hydrolysis: Metal ions can promote the hydrolysis of the C=N bond of the oxime, regenerating the corresponding ketone. mdpi.com
A review of metal-involving synthesis and reactions of oximes provides a comprehensive overview of the diverse transformations possible. nih.gov While specific mechanistic studies on this compound are not available, the principles derived from the broader field of oxime coordination chemistry provide a solid foundation for predicting its reactivity. The pyrimidine moiety may also play a role in these transformations, potentially influencing the electronic properties of the oxime and providing additional coordination sites that can modulate the reactivity of the metal-ligand assembly.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules, including pyrimidine (B1678525) derivatives. biointerfaceresearch.comnih.govijcce.ac.ir This method is favored for its balance of computational cost and accuracy in describing electronic systems. nih.gov DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or def2-TZVP, to solve the Schrödinger equation approximately. nih.govijcce.ac.ir For studies in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated to account for environmental effects. biointerfaceresearch.com
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. biointerfaceresearch.com This process minimizes all intramolecular forces, providing theoretical values for bond lengths, bond angles, and dihedral angles. The optimized structure corresponds to a stable point on the potential energy surface. For oximes and related compounds, these calculated geometries often show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net
Table 1: Illustrative Geometrical Parameters from DFT Optimization for a Related Oxime Derivative This table presents typical data for a related molecule as specific values for (E)-1-(pyrimidin-5-yl)ethanone oxime are not available in the cited literature.
| Parameter | Value |
|---|---|
| C=N Bond Length (Å) | 1.285 |
| N-O Bond Length (Å) | 1.410 |
| C-C-N Bond Angle (°) | 115.5 |
| C-N-O Bond Angle (°) | 111.0 |
| Pyrimidine Ring-C=N Dihedral Angle (°) | 5.5 |
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. nih.govresearchgate.net Conversely, a large energy gap indicates greater stability. researchgate.net This gap can be correlated with the wavelengths of light a compound absorbs, as the HOMO-LUMO transition is often the lowest energy electronic excitation possible. schrodinger.com For similar heterocyclic compounds, calculated HOMO-LUMO gaps typically fall in the range of 3 to 5 eV. biointerfaceresearch.comnih.gov
Table 2: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative This table presents typical data for a related molecule as specific values for this compound are not available in the cited literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.26 |
| ELUMO | -0.88 |
| Energy Gap (ΔE) | 5.38 |
DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to interpret and verify experimental results. researchgate.net
IR Wavenumbers: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate to peaks in an infrared (IR) spectrum. Comparing calculated IR spectra with experimental data helps confirm the structure and identify specific functional groups. uv.mx
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts of atoms like ¹H and ¹³C. ijcce.ac.ir These predicted shifts are often in good agreement with experimental values and can be invaluable for assigning signals in complex spectra and confirming the correct isomeric form of a molecule. researchgate.netmdpi.com
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions in a simulated environment (e.g., in solution). mdpi.comnih.gov
For this compound, MD simulations could be used to explore its conformational landscape more exhaustively than static DFT calculations. By simulating the molecule's behavior over nanoseconds, researchers can identify all accessible conformations and the energy barriers between them, providing a comprehensive picture of its flexibility and preferred shapes in a dynamic state. researchgate.netmdpi.com
Analysis of Intermolecular Interactions and Hydrogen Bonding via Computational Methods
The oxime moiety is capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen atom), making it a key functional group in establishing supramolecular structures. nih.govresearchgate.net Computational methods are crucial for analyzing the nature and strength of these non-covalent interactions.
Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govresearchgate.net Other methods, like Symmetry-Adapted Perturbation Theory (SAPT) or PIXEL energy calculations, can decompose the total interaction energy into distinct physical components, such as electrostatic, dispersion, and repulsion forces. nih.govscispace.com This analysis reveals which forces are most important for stabilizing molecular packing. For pyrimidine derivatives, N–H···S hydrogen bonds and dispersion forces have been shown to be major contributors to crystal stability. scispace.com Such analyses for this compound would clarify how individual molecules interact with each other in a solid or liquid state.
Computational Mechanistic Studies of Reactivity and Complexation
Computational methods are widely used to study the mechanisms of chemical reactions and the nature of molecular complexation. unair.ac.idpreprints.org The electronic descriptors derived from DFT, such as the HOMO-LUMO orbitals and molecular electrostatic potential (MEP) maps, can predict the most likely sites for electrophilic or nucleophilic attack, thereby elucidating the molecule's reactivity. biointerfaceresearch.comirjweb.com
Furthermore, computational studies can model the interaction of this compound with other molecules, such as metal ions or the active sites of enzymes. nih.gov Molecular docking, a common technique, predicts the preferred binding orientation and affinity of a small molecule (ligand) to a larger receptor. unair.ac.idpreprints.org Such studies are fundamental in fields like drug design and materials science for understanding how the molecule might form stable complexes and what the energetic and structural details of that complexation are. mdpi.comunair.ac.id
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (E)-1-(pyrimidin-5-yl)ethanone oxime and confirming its stereochemical configuration?
- Methodology :
- Synthesis : Adapt protocols from nitrosation reactions in acetic acid. For example, dissolve the precursor (E)-1-(pyrimidin-5-yl)ethanone in ice-cold acetic acid, add sodium nitrite (NaNO₂) in water, and stir at room temperature for 20 hours. Monitor reaction progress via TLC or HPLC .
- Configuration confirmation : Use NMR spectroscopy to detect intramolecular hydrogen bonding (e.g., O–H···N interactions) and compare chemical shifts with known (E) and (Z) oxime derivatives. NOESY or ROESY experiments can distinguish stereoisomers by spatial proximity of protons .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards. Avoid skin contact, as oximes may act as irritants .
- Waste disposal : Collect residues in sealed containers labeled for halogenated/organic waste. Consult institutional EH&S protocols for compliant disposal .
Advanced Research Questions
Q. How can NMR spectroscopy resolve contradictions in reported isomerization dynamics of this compound under acidic conditions?
- Approach :
- Perform variable-temperature (VT) NMR experiments in deuterated acetic acid to track E→Z isomerization kinetics. Measure rotational barrier energy (ΔG‡) via line-shape analysis of exchanging protons .
- Compare hydrogen bonding patterns (e.g., O–H···O vs. N–OH···O) in different solvents to identify conditions favoring stability of the (E) isomer .
Q. What role do intramolecular hydrogen bonds play in the stability and reactivity of this compound?
- Analysis :
- Use DFT calculations (e.g., Gaussian or ORCA) to model hydrogen bond strengths and geometries. Compare with experimental IR or NMR data to validate bond energies .
- Conduct kinetic studies under varying pH to correlate hydrogen bond disruption (e.g., protonation of pyrimidine nitrogen) with decomposition rates .
Q. How can computational tools predict crystallization behavior and polymorphic forms of this compound?
- Strategy :
- Employ software like Mercury (CCDC) or Materials Studio to simulate crystal packing from single-crystal XRD data. Refine structures using SHELXL for accurate hydrogen bond and torsion angle modeling .
- Screen solvents (e.g., CCl₄, ethanol) under controlled cooling rates to isolate metastable polymorphs. Characterize via PXRD and DSC .
Q. How should researchers address discrepancies in reported synthetic yields or purity of this compound?
- Troubleshooting :
- Replicate procedures with strict control of NaNO₂ stoichiometry and reaction time to minimize byproducts (e.g., over-nitrosation).
- Validate purity via HPLC-MS and elemental analysis. Cross-reference synthetic conditions with literature to identify critical variables (e.g., acetic acid concentration) .
Q. What advanced techniques are suitable for studying the electronic effects of the pyrimidine ring on the oxime functional group?
- Methods :
- Perform X-ray photoelectron spectroscopy (XPS) to assess electron density shifts at the oxime nitrogen.
- Use cyclic voltammetry to measure redox potentials, correlating pyrimidine substituents with oxime reactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
